molecular formula C5H9NO2S B12332356 [(2S)-1-amino-1-sulfanylidenepropan-2-yl]acetate

[(2S)-1-amino-1-sulfanylidenepropan-2-yl]acetate

Cat. No.: B12332356
M. Wt: 147.20 g/mol
InChI Key: KTBSPZUODAOHHZ-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2S)-1-amino-1-sulfanylidenepropan-2-yl]acetate is an organic compound with a unique structure that includes an amino group, a sulfanylidene group, and an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-1-amino-1-sulfanylidenepropan-2-yl]acetate can be achieved through several methods. One common approach involves the reaction of a suitable precursor with an appropriate reagent under controlled conditions. For instance, the synthesis might involve the use of a flow microreactor system, which offers efficiency, versatility, and sustainability compared to traditional batch processes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic reactions, purification steps, and quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

[(2S)-1-amino-1-sulfanylidenepropan-2-yl]acetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reducing Agents: Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: These may include halogens, acids, or bases, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms.

Scientific Research Applications

[(2S)-1-amino-1-sulfanylidenepropan-2-yl]acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic effects and mechanisms of action in treating various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which [(2S)-1-amino-1-sulfanylidenepropan-2-yl]acetate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity, signal transduction, and cellular metabolism. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2S)-1-amino-1-sulfanylidenepropan-2-yl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C5H9NO2S

Molecular Weight

147.20 g/mol

IUPAC Name

[(2S)-1-amino-1-sulfanylidenepropan-2-yl] acetate

InChI

InChI=1S/C5H9NO2S/c1-3(5(6)9)8-4(2)7/h3H,1-2H3,(H2,6,9)/t3-/m0/s1

InChI Key

KTBSPZUODAOHHZ-VKHMYHEASA-N

Isomeric SMILES

C[C@@H](C(=S)N)OC(=O)C

Canonical SMILES

CC(C(=S)N)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.